4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a unique structure with a phthalimide moiety, a thiazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The final step involves coupling the phthalimide derivative with the thiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the phthalimide moiety.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The phthalimide moiety can form hydrogen bonds with amino acid residues, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide: Similar structure but with a methyl group on the thiazole ring.
4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylthiazol-2-yl)benzamide: Similar structure but with an ethyl group on the thiazole ring.
Uniqueness
4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its ability to interact with biological targets through π-π stacking interactions. This structural feature may contribute to its distinct biological activity and potential therapeutic applications.
Biological Activity
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a phthalimide moiety and a phenylthiazole group. The synthesis generally involves multi-step organic reactions:
- Formation of Phthalimide : Reacting phthalic anhydride with ammonia or primary amines.
- Thiazole Ring Synthesis : Typically via Hantzsch thiazole synthesis using α-haloketones and thioamides.
- Coupling Reaction : Utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to combine the phthalimide and thiazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions include:
- Hydrogen Bonding : The phthalimide moiety can form hydrogen bonds with amino acid residues in target proteins.
- π-π Interactions : The thiazole ring can engage in π-π stacking with aromatic residues, enhancing binding affinity and modulating protein activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer applications.
Anticancer Activity
A notable study demonstrated its efficacy against the HEPG2 liver cancer cell line, achieving an effective concentration (EC50) of 10.28 μg/mL. This suggests strong antiproliferative properties comparable to established anticancer agents .
Comparative Biological Activity
The compound has been compared with similar derivatives. For instance:
- 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide showed reduced activity due to the absence of the phenyl group, which enhances π-π interactions.
Case Studies
Recent investigations into the biological effects of this compound have yielded promising results:
- In Vitro Studies : Various derivatives were tested for cytotoxicity against different cancer cell lines, with this compound showing superior activity against HEPG2 cells .
- Molecular Docking Studies : Docking simulations indicated that this compound fits well within the active site of focal adhesion kinase (FAK), a critical target in cancer therapy, further supporting its potential as an anticancer agent .
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
Activity Type | Target/Organism | EC50/IC50 Values | Notes |
---|---|---|---|
Anticancer | HEPG2 | 10.28 μg/mL | Significant antiproliferative activity |
Enzyme Inhibition | FAK | 10.79 μM | Potential therapeutic target |
Antibacterial | Various Bacteria | Not specified | Further research needed |
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O3S/c28-21(26-24-25-20(14-31-24)15-6-2-1-3-7-15)16-10-12-17(13-11-16)27-22(29)18-8-4-5-9-19(18)23(27)30/h1-14H,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZPZKWRCZXIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.